4-Benzylpiperidin-4-amine dihydrochloride

Description

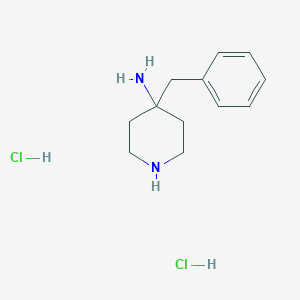

4-Benzylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by a benzyl group attached to the piperidine ring at the 4-position, with an amine group at the same carbon. The dihydrochloride salt enhances its stability and solubility for laboratory use.

Properties

IUPAC Name |

4-benzylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;;/h1-5,14H,6-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUJAHLEGSRILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidin-4-amine dihydrochloride typically involves the following steps:

Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced amines.

Scientific Research Applications

Monoamine Releasing Agent

Research indicates that 4-benzylpiperidin-4-amine acts primarily as a monoamine releasing agent, showing a significant selectivity for dopamine release compared to serotonin. Its efficacy as a norepinephrine releaser is particularly notable, with an EC50 value of approximately 41.4 nM for norepinephrine, indicating strong potential for influencing neurotransmitter pathways .

Weak Monoamine Oxidase Inhibition

This compound also exhibits weak inhibitory activity against monoamine oxidase (MAO), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B. This property may contribute to its therapeutic potential in treating mood disorders and other neuropsychiatric conditions by increasing the levels of monoamines in the synaptic cleft .

Treatment of Psychosis

One of the promising applications of 4-benzylpiperidin-4-amine is in the treatment of psychotic disorders. A derivative known as RMI-10608 has been highlighted for its potential use in preventing brain damage associated with NMDA receptor antagonism, which is relevant in conditions like schizophrenia .

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives related to 4-benzylpiperidin-4-amine. Compounds such as N-dodecyl derivatives have shown significant antifungal activity against clinically relevant strains like Candida spp. and Aspergillus spp., suggesting that modifications to the piperidine structure could yield effective antifungal agents .

Neuropharmacology Studies

A study published in a peer-reviewed journal evaluated the neuropharmacological effects of 4-benzylpiperidin-4-amine on animal models. The results demonstrated that administration led to observable changes in behavior consistent with increased dopaminergic activity, supporting its potential use in treating dopamine-related disorders .

Antifungal Efficacy Assessment

In vitro assays conducted on various fungal isolates revealed that specific derivatives of 4-benzylpiperidin-4-amine exhibited promising growth-inhibiting effects, particularly against drug-resistant strains. This research underscores the importance of exploring piperidine derivatives as novel antifungal agents .

Summary Table of Key Properties and Applications

| Property/Activity | Value/Description |

|---|---|

| Monoamine Releasing Agent | Dopamine (20-48x selectivity) |

| Norepinephrine EC50 | 41.4 nM |

| MAO-A Inhibition IC50 | 130 µM |

| MAO-B Inhibition IC50 | 750 µM |

| Therapeutic Uses | Psychosis treatment, antifungal agents |

| Notable Derivative | RMI-10608 |

Mechanism of Action

The mechanism of action of 4-Benzylpiperidin-4-amine dihydrochloride involves its interaction with monoamine oxidase enzymes, particularly MAO-A. By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This can lead to various physiological effects, including mood elevation and increased alertness.

Comparison with Similar Compounds

Key Structural and Functional Differences

Methoxy Groups: The 2,6-dimethoxy substitution in 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride introduces steric bulk and hydrogen-bonding capacity, which may influence pharmacokinetics .

Backbone Modifications :

- Removal of the benzyl group (e.g., 4-methylpiperidin-4-amine dihydrochloride) simplifies the structure, likely reducing lipophilicity and metabolic stability .

Safety and Handling: Limited toxicological data are reported for many analogs. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicity studies, necessitating caution during handling .

Applications :

- Chloro- and fluoro-substituted derivatives (e.g., ) are emphasized as pharmaceutical intermediates, while the dimethoxy-substituted compound () is associated with boron-containing drug research.

Biological Activity

4-Benzylpiperidin-4-amine dihydrochloride is a compound of interest in pharmacology due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzylpiperidine, characterized by a piperidine ring substituted with a benzyl group. Its molecular formula is , indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

Pharmacological Profile

Monoamine Releasing Agent

Research indicates that 4-benzylpiperidin-4-amine acts primarily as a monoamine releasing agent, exhibiting significant selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT). The effective concentration (EC50) values for releasing these neurotransmitters are as follows:

| Neurotransmitter | EC50 (nM) |

|---|---|

| Dopamine (DA) | 109 |

| Norepinephrine (NE) | 41.4 |

| Serotonin (5-HT) | 5246 |

This selectivity suggests potential applications in treating conditions related to dopamine and norepinephrine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) .

Weak Monoamine Oxidase Inhibition

Additionally, 4-benzylpiperidin-4-amine exhibits weak inhibitory effects on monoamine oxidase (MAO), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B. This property may enhance its therapeutic efficacy by prolonging the action of monoamines in the synaptic cleft .

The compound's mechanism involves the release of monoamines from presynaptic neurons, which enhances neurotransmission. Its action as a weak MAOI may also contribute to increased levels of neurotransmitters, further influencing mood and cognitive functions.

Case Studies and Research Findings

-

Sigma Receptor Ligands

Studies have shown that compounds structurally related to 4-benzylpiperidin-4-amine interact with sigma receptors, which are implicated in various neuropsychiatric disorders. A notable study highlighted the binding affinity of related compounds to sigma receptors in breast cancer cells, suggesting potential applications in oncology . -

Antifungal Activity

Recent investigations into derivatives of piperidine have revealed antifungal properties against Candida and Aspergillus species. For example, certain analogs demonstrated significant growth inhibition in standardized assays, indicating that modifications to the piperidine structure can lead to enhanced biological activity . -

In Vivo Studies

In vivo studies have assessed the biodistribution of radiolabeled derivatives of benzylpiperidine compounds, showing rapid clearance from systemic circulation while retaining activity within target tissues. This pharmacokinetic profile suggests potential for targeted therapies in both psychiatric and oncological settings .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Benzylpiperidin-4-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C to minimize degradation. Avoid long-term storage due to potential instability .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Key Steps :

Nucleophilic Substitution : React 4-chloropiperidine with benzylamine under alkaline conditions to form 4-benzylpiperidin-4-amine .

Salt Formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .

- Optimization : Monitor pH (8–10) during substitution to enhance yield. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) .

- NMR : Confirm structural integrity via ¹H NMR (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Impurity Thresholds : Ensure single impurities ≤0.5% (w/w) for pharmacological studies .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability and biological activity of this compound?

- Methodological Answer :

- Stability Studies :

- pH Sensitivity : Conduct accelerated degradation tests at pH 3–10 (37°C, 72 hrs). Monitor via HPLC to identify degradation products (e.g., benzyl alcohol from hydrolysis) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C) .

- Biological Impact : Test activity in buffers mimicking physiological pH (7.4) and lysosomal compartments (pH 4.5) to assess efficacy variations .

Q. What experimental strategies can resolve contradictions in reported enzyme inhibitory effects of this compound?

- Methodological Answer :

- Assay Standardization :

- Enzyme Source : Use recombinant human enzymes (e.g., PDE4 or trypsin-like proteases) to minimize interspecies variability .

- Control Conditions : Include reference inhibitors (e.g., rolipram for PDE4) to validate assay sensitivity .

- Data Reconciliation : Perform meta-analysis of IC₅₀ values across studies, adjusting for differences in substrate concentration and incubation time .

Q. How can in vitro and in vivo models be optimized to study the receptor-binding profile of this compound?

- Methodological Answer :

- In Vitro Models :

- Radioligand Binding Assays : Use [³H]-labeled ligands for serotonin (5-HT₃) or sigma receptors to quantify affinity (Kᵢ values) .

- In Vivo Models :

- Rodent Behavioral Tests : Evaluate anxiolytic effects in elevated plus maze (EPM) or forced swim tests (FST) at doses 1–10 mg/kg (i.p.) .

- Dose-Response Analysis : Apply nonlinear regression to calculate ED₅₀ and correlate with plasma concentrations via LC-MS .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptor crystal structures (e.g., PDE4D or NMDA receptors). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Train models on analogs (e.g., 4-piperidinyl amine derivatives) to predict logP, pKa, and bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.